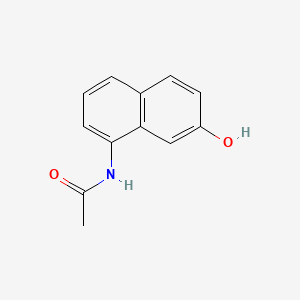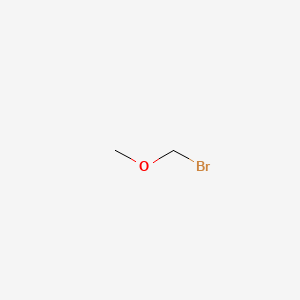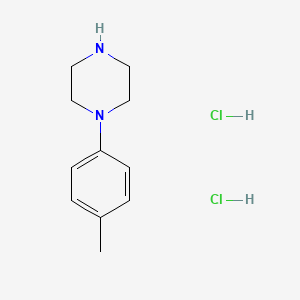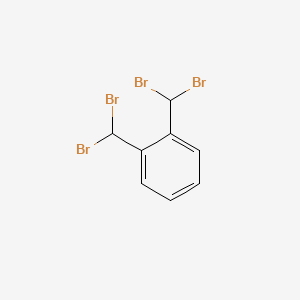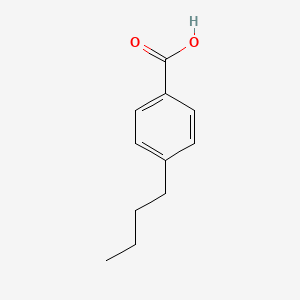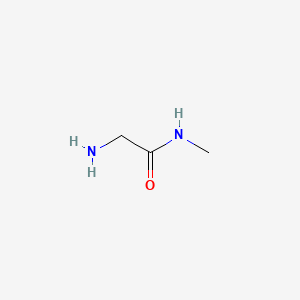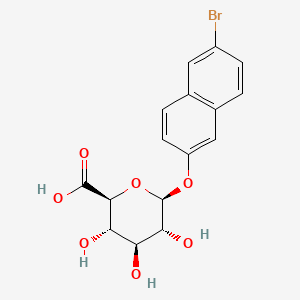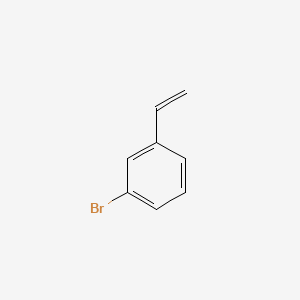
3-ブロモスチレン
概要
説明
3-Bromostyrene is an organic compound with the chemical formula C8H7Br. It is a colorless liquid that is soluble in most organic solvents. It is a versatile precursor for a variety of organic reactions and is used in the synthesis of polymers, pharmaceuticals, and other compounds. 3-Bromostyrene has a wide range of applications in the field of organic chemistry, and its unique properties make it a valuable tool for scientists.
科学的研究の応用
ナノバイオセンサーおよびナノバイオマテリアル表面
3-ブロモスチレン: は、ブロックコポリマー(BCP)の開発に使用され、機能性ナノバイオセンサーおよびナノバイオマテリアル表面の構築に役立ちます 。これらのBCPにより、自己組織化だけに基づいて生体分子アセンブリのナノスケール制御を精巧に行うことができます。これにより、高価で時間のかかる製造工程を必要とせずに、次世代のナノバイオセンサー、ナノバイオデバイス、およびバイオマテリアルを創出できます。
光誘起三官能化
この化合物は、四配位ホウ素種を含む光誘起三官能化プロセスにおいて重要な役割を果たします 。これらの反応では、3-ブロモスチレンは、光誘起条件下で脱ホウ素化を受けて、高い原子経済性を持つ価値ある生成物を生成する前駆体として機能します。
有機合成
有機化学において、3-ブロモスチレンは、さまざまな合成経路における貴重な構成要素です。 そのユニークな構造により、複雑な分子の構築に適しており、特に医薬品や農薬の合成に適しています.
材料科学
この化合物は、材料科学においても重要であり、ポリマーの特性を改変し、強化された強度、柔軟性、または耐薬品性などの望ましい特性を備えた新しい材料を創出するために使用されます.
医薬品化学
3-ブロモスチレン: は、医薬品化学において、新しい薬物候補の開発に使用されています。 生体システムと相互作用する能力により、創薬と発見に役立つ化合物となっています.
触媒
3-ブロモスチレンの臭素原子は、触媒変換のハンドルとして機能し、触媒プロセスを通じてさまざまな有機化合物の合成を可能にします.
環境科学
研究者は、特に汚染物質の分解と環境に優しい材料の合成において、3-ブロモスチレンの環境科学における使用を探求しています.
先端エレクトロニクス
その電気的特性により、3-ブロモスチレンは、半導体や導電性材料の開発など、先端エレクトロニクス分野における潜在的な用途について研究されています.
作用機序
Target of Action
3-Bromostyrene, also known as 1-Bromo-3-ethenylbenzene, is a chemical compound with the molecular formula C8H7Br It’s known to participate in various chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The mode of action of 3-Bromostyrene involves its interaction with other chemical entities in a reaction. For instance, in a photo-induced trifunctionalization of bromostyrenes, 3-Bromostyrene was used under the action of the n-butyl lithium reagent to form a tetracoordinate boron species . This reaction involves a single electron transfer (SET) pathway, producing an alkyl radical and boron-bound species .
Biochemical Pathways
The biochemical pathways affected by 3-Bromostyrene are primarily related to its role as a precursor in various chemical reactions. In the aforementioned photo-induced trifunctionalization, the tetracoordinate boron species decomposed into both alkyl radicals and boron species under visible light irradiation . This process leads to the formation of new compounds, affecting the overall chemical pathway .
Result of Action
The result of 3-Bromostyrene’s action is the formation of new compounds through various chemical reactions. For example, in the photo-induced trifunctionalization, the reaction led to the formation of new compounds with tertiary or quaternary carbon centers . These compounds can serve as valuable synthetic building blocks in chemical synthesis .
Action Environment
The action of 3-Bromostyrene can be influenced by various environmental factors. For instance, the photo-induced trifunctionalization requires visible light irradiation . Additionally, the stability and efficacy of 3-Bromostyrene can be affected by factors such as temperature, pH, and the presence of other chemical entities in the reaction environment.
Safety and Hazards
将来の方向性
As a versatile compound, 3-Bromostyrene has potential for further exploration in various fields of scientific research and industry. Its use as a precursor for preparing substituted alkenes and acetylenes, and in the total synthesis of natural compounds and antibiotics, suggests potential future directions .
特性
IUPAC Name |
1-bromo-3-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQPCJDKBKSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25584-47-8 | |
| Record name | Benzene, 1-bromo-3-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60174332 | |
| Record name | 3-Bromostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2039-86-3 | |
| Record name | 3-Bromostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XE3SF241Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the bromine atom in brominated styrene affect its miscibility with polystyrene?
A1: Research indicates that the position of the bromine atom significantly influences the miscibility of brominated styrene with polystyrene. For instance, poly(3-bromostyrene) exhibits an upper critical solution temperature (UCST) when blended with polystyrene. [] This means that the blend transitions from a miscible to an immiscible state upon heating above a specific temperature. In contrast, poly(2-bromostyrene) displays a lower critical solution temperature (LCST) behavior, indicating that the blend becomes miscible upon heating. [] These differences highlight the substantial role of bromine positioning in dictating polymer blend miscibility.
Q2: Can cyclodextrins be used to study the conformational behavior of 3-bromostyrene?
A2: Yes, cyclodextrins, particularly α-cyclodextrin, are valuable tools for investigating the conformational preferences of 3-bromostyrene. [] When included within the cavity of α-cyclodextrin, 3-bromostyrene exhibits changes in its Raman spectrum, particularly in the wavenumbers associated with the C=C and C-H bonds. [] These spectral shifts suggest that the inclusion process leads to a conformational selection of the 3-bromostyrene molecule, influencing the orientation of its vinyl group.
Q3: What spectroscopic techniques are useful for characterizing poly(3-bromostyrene)?
A3: Both 1H-NMR and 13C-NMR spectroscopy are valuable techniques for characterizing the structure of poly(3-bromostyrene). [] These techniques provide detailed information about the arrangement of atoms within the polymer, including the confirmation of bromine substitution at the 3-position of the styrene ring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)


![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)
